methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Structural Significance in Heterocyclic Chemistry
The structural framework of this compound exemplifies the importance of heterocyclic compounds in modern chemical science. Heterocycles constitute a fundamental class of organic compounds, with more than 85% of all biologically active chemical entities containing at least one heterocyclic ring. The tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as a core framework for numerous pharmaceutical agents and bioactive natural products.
The heterocyclic nature of this compound stems from the incorporation of nitrogen within the six-membered ring of the isoquinoline system. This nitrogen atom functions as a secondary amine in the tetrahydroisoquinoline derivative, contributing both electronic and steric effects that influence the compound's chemical behavior. The basicicity of the nitrogen center, combined with its positioning within the rigid bicyclic framework, creates unique opportunities for molecular recognition and protein binding interactions.
The following table summarizes key structural parameters of this compound:
The structural significance extends beyond simple molecular parameters to encompass the compound's role as a synthetic intermediate and pharmacophore. Tetrahydroisoquinoline derivatives have been identified as selective agonists of human peroxisome proliferator-activated receptor delta, demonstrating their potential in metabolic research and therapeutic development. The specific structural features of this compound, including its stereochemistry and functional group positioning, contribute to its utility in structure-activity relationship studies and drug design programs.
The bicyclic framework provides conformational constraint compared to linear analogues, while the ester functionality offers synthetic versatility through standard organic transformations such as hydrolysis, reduction, and amidation. This combination of structural rigidity and functional group reactivity makes the compound particularly valuable for pharmaceutical research, where precise three-dimensional molecular architecture is crucial for biological activity.
Historical Context of Tetrahydroisoquinoline Derivatives
The historical development of tetrahydroisoquinoline chemistry represents a fascinating intersection of natural product isolation, synthetic methodology development, and pharmacological investigation. The tetrahydroisoquinoline skeleton was first encountered in nature through the isolation of various alkaloids from plant sources, many of which exhibited significant biological activities. These natural products provided early insights into the potential therapeutic utility of this heterocyclic framework and inspired synthetic efforts to access related structures.
A pivotal moment in tetrahydroisoquinoline chemistry occurred in 1911 with the discovery of the Pictet-Spengler reaction by Amé Pictet and Theodor Spengler. This fundamental transformation enabled the efficient synthesis of tetrahydroisoquinoline derivatives from readily available β-arylethylamine precursors and carbonyl compounds under acidic conditions. The Pictet-Spengler reaction proceeds through a condensation mechanism involving imine formation followed by intramolecular cyclization, providing access to substituted tetrahydroisoquinolines with predictable regiochemistry.
The mechanistic understanding of the Pictet-Spengler reaction revealed its versatility for constructing tetrahydroisoquinoline frameworks with diverse substitution patterns. The reaction's tolerance for various functional groups and its mild reaction conditions made it particularly attractive for synthesizing complex natural products and pharmaceutical intermediates. The development of asymmetric variants of this reaction later enabled the stereoselective synthesis of enantiomerically pure tetrahydroisoquinoline derivatives, such as this compound.
Parallel to synthetic methodology development, the 1970s and 1980s witnessed significant interest in tetrahydroisoquinoline derivatives due to the emergence of the tetrahydroisoquinoline theory of alcoholism. Research conducted by Virginia E. Davis and Michael J. Walsh demonstrated that tetrahydroisoquinolines could be formed in biological systems through the condensation of acetaldehyde with dopamine. Although this theory was later discredited as a primary mechanism of alcohol addiction, it stimulated extensive research into the biological formation and potential neurotoxic effects of endogenous tetrahydroisoquinoline derivatives.
The historical trajectory of tetrahydroisoquinoline research also encompasses significant advances in natural product synthesis. Many naturally occurring tetrahydroisoquinoline alkaloids, including morphine, codeine, and various Amaryllidaceae alkaloids, have served as synthetic targets that drove methodological innovations. These synthesis campaigns not only provided access to important pharmaceutical compounds but also established fundamental principles of heterocyclic chemistry that continue to influence modern synthetic strategies.
Contemporary research has revealed the broad pharmacological potential of tetrahydroisoquinoline derivatives across multiple therapeutic areas. These compounds have demonstrated activity as anticancer agents, antimicrobial compounds, anti-inflammatory agents, and modulators of various neurotransmitter systems. The structural diversity accessible within the tetrahydroisoquinoline framework, combined with advances in synthetic methodology, has positioned these compounds as important scaffolds for drug discovery and development.
The following table illustrates the historical milestones in tetrahydroisoquinoline chemistry:
Properties
IUPAC Name |
methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375235 | |
| Record name | Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79799-05-6 | |
| Record name | Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis via Pictet-Spengler Reaction
One classical approach to synthesizing tetrahydroisoquinoline derivatives, including the (3S)-methyl ester, is through the Pictet-Spengler condensation. This involves the condensation of a suitable amine (such as phenylethylamine derivatives) with an aldehyde (e.g., formaldehyde) under acidic conditions to form the tetrahydroisoquinoline ring with stereochemical control.
- The reaction typically proceeds with high stereoselectivity favoring the (3S) configuration due to substrate control and reaction conditions.
- The formed tetrahydroisoquinoline intermediate can then be functionalized to introduce the carboxylate group at position 3.
This method is foundational and often serves as the first step in multi-step syntheses of methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives.
Protection of the Nitrogen Atom (N-Boc Protection)
After formation of the tetrahydroisoquinoline core, the nitrogen atom is commonly protected to facilitate further functionalization without side reactions:
- Typical protecting groups include tert-butyloxycarbonyl (Boc) or benzyl (Bn).
- The N-Boc protection is achieved by reacting the tetrahydroisoquinoline with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
- This step is crucial before introducing the carboxylate or other substituents at the 3-position.
Introduction of the Carboxylate Group and Esterification
The carboxylate moiety at position 3 is introduced either by:
- Direct oxidation of the corresponding methyl group or aldehyde intermediate to the carboxylic acid, followed by esterification with methanol to give the methyl ester.
- Alternatively, starting from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, esterification can be performed using standard Fischer esterification conditions or via reaction with diazomethane to afford the methyl ester.
Amidation and Coupling Reactions
For derivatization or conjugation purposes, the methyl ester can be converted into amides or other derivatives:
- Coupling agents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSC) are used to activate the carboxyl group.
- Amidation is carried out in the presence of bases like triethylamine (Et3N) in solvents such as DMF or alkanols at temperatures ranging from room temperature to reflux.
- This method is useful for preparing peptide conjugates or other functionalized derivatives of the tetrahydroisoquinoline carboxylate.
Reductive Alkylation and Aldehyde Intermediates
An alternative synthetic route involves:
- Conversion of the N-Boc protected tetrahydroisoquinoline to the corresponding aldehyde by reduction (e.g., using borane-tetrahydrofuran complex) followed by oxidation (e.g., with SO3-pyridine complex).
- The aldehyde intermediate is then subjected to reductive alkylation with amines or other nucleophiles using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).
- This sequence allows for introduction of diverse substituents at the nitrogen or carbon positions while maintaining stereochemical integrity.
One-Step Synthesis from this compound
Research has demonstrated that this compound can be directly used as a starting material in one-step reactions to prepare derivatives such as hydantoins and thiohydantoins:
- The methyl ester hydrochloride is neutralized in situ with triethylamine in dry ether.
- Reaction with isocyanates (e.g., (S)-1-methylbenzyl isocyanate) in dry ether yields carbamoyl derivatives with high diastereomeric purity (>80% yield).
- Subsequent ring closure catalyzed by triethylamine in methanol affords cyclic derivatives.
Purification and Characterization
- After synthesis, products are typically purified by recrystallization from suitable solvents (e.g., ether, ethyl acetate).
- Purity and identity are confirmed by techniques such as ESI-MS (mass spectrometry), ^1H NMR spectroscopy, and TLC.
- Yields for key intermediates and final products are generally high (above 90% in optimized protocols).
Summary Table of Key Preparation Steps
Detailed Research Findings
- The stereoselective preparation of the (3S)-isomer is reliably achieved via the Pictet-Spengler reaction, which is well-documented for controlling stereochemistry in tetrahydroisoquinoline systems.
- N-Boc protection is a standard and efficient method to prevent side reactions on the nitrogen during subsequent synthetic steps, facilitating clean transformations.
- Amidation using carbodiimide coupling agents is versatile and allows for the preparation of peptide conjugates or other functional derivatives, expanding the utility of this compound in medicinal chemistry.
- The use of reductive alkylation on aldehyde intermediates offers a flexible synthetic handle for structural diversification without racemization.
- One-step synthesis of carbamoyl derivatives from the methyl ester hydrochloride salt demonstrates practical synthetic efficiency and high stereochemical purity, useful for preparing bioactive derivatives.
Scientific Research Applications
Pharmaceutical Development
Drug Design and Synthesis
Methyl THIQ serves as a valuable scaffold in drug development, particularly for creating compounds that target neurological disorders. Its derivatives have been synthesized and evaluated for their pharmacological properties, including antimuscarinic activity and neuroprotective effects . The compound's structure allows for modifications that can enhance its efficacy against specific biological targets.
Case Study: Antimuscarinic Properties
Research has demonstrated that derivatives of methyl THIQ exhibit high affinity binding to muscarinic receptors, which are crucial in treating conditions like Alzheimer's disease . The synthesis of these compounds often involves the use of methyl THIQ as a precursor, showcasing its importance in medicinal chemistry.
Neuroscience Research
Neuroprotective Effects
Methyl THIQ and its analogs have been investigated for their neuroprotective properties. A study highlighted the potential of these compounds to protect neuronal cells from oxidative stress and apoptosis, suggesting their role in developing treatments for neurodegenerative diseases .
Mechanism of Action
The neuroprotective effects are believed to stem from the compound's ability to modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin pathways. This modulation can help alleviate symptoms associated with various neurological disorders .
Analytical Chemistry
Use in Analytical Methods
Methyl THIQ is employed in the development of analytical techniques for detecting biological molecules. Its derivatives can enhance the sensitivity and specificity of assays used in biochemical research . For instance, they are utilized in chromatography methods to separate and quantify complex mixtures.
Case Study: Coordination Compounds
Research has shown that coordination compounds formed with methyl THIQ can be used as catalysts in enantioselective reactions. These compounds facilitate reactions with high selectivity, making them valuable tools in synthetic organic chemistry .
Bioconjugation
Bioconjugation Processes
Methyl THIQ is significant in bioconjugation applications, where it aids in attaching biomolecules to surfaces or other molecules. This capability is essential for developing diagnostic tools and therapeutic agents . The compound's functional groups allow for versatile conjugation strategies.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Scaffold for drug design targeting neurological disorders | Antimuscarinic activity linked to Alzheimer's treatment |
| Neuroscience Research | Investigated for neuroprotective effects | Protects neuronal cells from oxidative stress |
| Analytical Chemistry | Used in developing analytical methods for biological detection | Enhances sensitivity in chromatography |
| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutics | Essential role in creating targeted delivery systems |
Mechanism of Action
The mechanism of action of methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares MTIQ with five structurally related compounds:
Key Observations:
- Hydrochloride Salt (MTIQ·HCl) : The ionic nature of the hydrochloride form increases water solubility, making it suitable for coordination chemistry .
- tert-Butyl Ester : The bulky tert-butyl group improves stability in organic solvents, serving as a protected intermediate for peptide coupling .
- Chlorobenzyl-Substituted Analog : The 4-chlorobenzyl group at position 2 increases lipophilicity, aligning with bioactive molecule design .
- 6,7-Dimethoxy-Phenyl Derivative : Methoxy and phenyl groups enhance stereoelectronic effects, critical for catalytic activity in Diels-Alder reactions .
Crystallographic and Conformational Analysis
- MTIQ·HCl : Recrystallized from chloroform-diethyl ether, it adopts a planar conformation with intermolecular hydrogen bonding .
- 6,7-Dimethoxy-Phenyl Derivative : X-ray crystallography reveals a half-boat conformation in the THIQ ring and N–H···O hydrogen bonds, stabilizing its catalytic active site .
Biological Activity
Methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various fields of research.
This compound is synthesized from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through a reaction with thionyl chloride in dry methanol. The resulting compound exhibits a melting point range of 248–263 °C (decomposition) and demonstrates unique spectral properties in NMR analysis, confirming its structural integrity and purity .
Neuropharmacological Effects
Research indicates that this compound plays a role in modulating neurotransmitter systems. It has been implicated in studies exploring mood regulation and cognitive function. Specifically, derivatives of tetrahydroisoquinoline compounds have shown promise as potential treatments for neurological disorders such as Parkinson's disease and depression .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes. For instance, it has been studied as an inhibitor of HIV protease and other critical enzymes involved in metabolic pathways. These inhibitory properties suggest that this compound could be developed into therapeutic agents targeting viral infections and metabolic disorders .
Case Study: Neuroprotective Properties
A study conducted on the neuroprotective effects of tetrahydroisoquinoline derivatives highlighted the potential of this compound in protecting neuronal cells from oxidative stress. The research utilized cellular models to demonstrate that the compound reduced apoptosis in neuronal cells exposed to neurotoxic agents .
Pharmacokinetic Profiles
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics in animal models. The compound's distribution and elimination half-life were evaluated to understand its potential for systemic use. Results indicated effective brain penetration and a relatively short half-life, suggesting that modifications may be necessary for sustained therapeutic effects .
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural versatility allows chemists to create complex molecules with diverse biological activities. The compound's role in organic synthesis is crucial for developing new drugs targeting neurological conditions and other diseases .
Summary Table of Biological Activity
Q & A
Q. What are the established synthetic routes for methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do they compare in yield and selectivity?
A common approach involves condensation of aldehydes with amines followed by cyclization to form the tetrahydroisoquinoline core . For enantiomerically pure (3S)-configured derivatives, chiral auxiliary-mediated synthesis or catalytic asymmetric methods are employed. Ethyl ester analogs (e.g., ethyl 4-hydroxy-THIQ-3-carboxylate) are synthesized via glycine anion alkylation, achieving yields of 60–75% under optimized conditions . Methanolysis or transesterification of ethyl intermediates may yield the methyl ester derivative . Key challenges include stereochemical control and minimizing racemization during esterification.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : - and -NMR are critical for confirming the tetrahydroisoquinoline scaffold and ester functionality. Aromatic protons appear as multiplet signals at δ 6.8–7.2 ppm, while the methyl ester group resonates as a singlet near δ 3.6–3.8 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., N1–C9–C10 bond angle of 109.1° in related analogs) .
- HRMS : Validates molecular weight (e.g., calculated : 191.0946) .
Q. What are the primary pharmacological or biochemical applications of this compound in academic research?
Methyl (3S)-THIQ-3-carboxylate derivatives are explored as intermediates in opioid receptor ligands and enzyme inhibitors (e.g., dipeptidyl peptidase IV) . Its structural flexibility allows functionalization at the 6,7-positions for SAR studies targeting neurotransmitter modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis of the (3S)-configured derivative?
- Catalytic asymmetric hydrogenation : Chiral Ru or Ir catalysts achieve >90% ee for tetrahydroisoquinoline precursors .
- Dynamic kinetic resolution : Racemization-prone intermediates are stabilized using bulky bases (e.g., DBU) to favor the (3S)-isomer .
- Chiral HPLC : Post-synthesis purification with cellulose-based columns resolves enantiomers, though yields may drop by 10–15% .
Q. How do conflicting data on biological activity between in vitro and in vivo studies of THIQ derivatives inform experimental design?
Discrepancies often arise from metabolic instability (e.g., ester hydrolysis) or poor blood-brain barrier penetration. Mitigation strategies include:
- Pro-drug design : Replace the methyl ester with tert-butyl or benzyl groups to delay hydrolysis .
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma and tissue concentrations in rodent models .
- Isosteric substitution : Replace the ester with amides or carbamates to enhance metabolic resistance .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models binding to opioid receptors (ΔG ≈ -8.5 kcal/mol for µ-opioid) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC values for enzyme inhibition .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- HPLC-MS : Detects trace impurities (e.g., diastereomers or oxidation byproducts) at 0.1% sensitivity .
- DoE optimization : Vary temperature (20–80°C), solvent polarity (THF to DMF), and catalyst loading (1–5 mol%) to suppress side reactions .
- Crystallization : Recrystallize from ethanol/water (7:3) to remove polar impurities .
Safety and Handling
Q. What are the critical safety protocols for handling methyl (3S)-THIQ-3-carboxylate in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (P95 respirators if ventilation is inadequate) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. How should the compound be stored to ensure long-term stability?
- Conditions : Store in airtight containers at -20°C under nitrogen to prevent oxidation .
- Stability tests : Monitor via TLC (hexane/EtOAc 3:1) every 6 months; degradation appears as additional spots (R ≈ 0.4–0.6) .
Data and Methodological Contradictions
Q. How can researchers resolve discrepancies in reported synthetic yields for THIQ derivatives?
- Reproducibility checks : Verify solvent purity (anhydrous vs. technical grade) and catalyst lot variability .
- In situ monitoring : Use FTIR or ReactIR to track reaction progress and identify quenching points .
- Meta-analysis : Compare yields across analogs (e.g., ethyl vs. methyl esters show 10–15% variability due to steric effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
